molecular formula C14H15N3O3S B2859814 3-[1-(pyridine-2-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione CAS No. 1787881-59-7

3-[1-(pyridine-2-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione

Numéro de catalogue: B2859814
Numéro CAS: 1787881-59-7
Poids moléculaire: 305.35
Clé InChI: BRBQLFYODNSWEQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-[1-(pyridine-2-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione is a sophisticated synthetic compound of significant interest in medicinal chemistry and drug discovery research. Its core structure incorporates the thiazolidine-2,4-dione (TZD) pharmacophore, a privileged scaffold historically associated with modulation of the peroxisome proliferator-activated receptor gamma (PPARγ) pathway, which is a key target for investigating insulin sensitization and metabolic disorders [a]. The molecule's extended structure, featuring a piperidine spacer and a terminal pyridine-2-carbonyl group, is designed to explore interactions with a broader binding site, potentially leading to enhanced selectivity or novel mechanisms of action. Researchers utilize this compound as a critical intermediate or a final target molecule for screening against a panel of biological targets, particularly those involved in diabetes, inflammation, and oncology. Its primary research value lies in its potential as a precursor or lead compound for the development of novel enzyme inhibitors or receptor modulators, facilitating structure-activity relationship (SAR) studies to optimize potency and pharmacokinetic properties.

Propriétés

IUPAC Name

3-[1-(pyridine-2-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3S/c18-12-9-21-14(20)17(12)10-4-7-16(8-5-10)13(19)11-3-1-2-6-15-11/h1-3,6,10H,4-5,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRBQLFYODNSWEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)CSC2=O)C(=O)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(pyridine-2-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione typically involves the reaction of thiazolidine-2,4-dione with a picolinoylpiperidine derivative. One common method is the Knoevenagel condensation, which involves the reaction of an aldehyde with a compound containing an active methylene group in the presence of a base . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates followed by their condensation. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

3-[1-(pyridine-2-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted thiazolidine-2,4-dione derivatives, which can exhibit different biological activities .

Applications De Recherche Scientifique

The compound 3-[1-(pyridine-2-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione is a thiazolidinedione derivative that has garnered attention for its potential applications in various fields, particularly in medicinal chemistry. This article outlines its scientific research applications, mechanisms of action, and relevant case studies.

Structural Representation

The chemical structure can be represented as follows:3 1 pyridine 2 carbonyl piperidin 4 yl 1 3 thiazolidine 2 4 dione\text{3 1 pyridine 2 carbonyl piperidin 4 yl 1 3 thiazolidine 2 4 dione}

Medicinal Chemistry

The thiazolidinedione framework is widely recognized for its role in diabetes treatment. Compounds with this structure have been shown to act as agonists of peroxisome proliferator-activated receptors (PPARs), which play a crucial role in glucose and lipid metabolism. Research indicates that derivatives of thiazolidinediones can improve insulin sensitivity and are thus being explored for their potential use in treating type 2 diabetes.

Anticancer Activity

Recent studies have suggested that thiazolidinedione derivatives exhibit anticancer properties. The compound may induce apoptosis in cancer cells through the modulation of various signaling pathways. For instance, it has been reported that certain thiazolidinediones can inhibit cell proliferation and promote cell cycle arrest in cancer cell lines . The specific mechanism involves the activation of PPARγ and subsequent downstream effects on gene expression related to cell growth and survival.

Neuroprotective Effects

There is emerging evidence that compounds similar to this compound may offer neuroprotective benefits. Studies have indicated that these compounds can reduce oxidative stress and inflammation in neuronal cells, potentially providing therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's .

Enzyme Inhibition Studies

The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it may act as an inhibitor of certain proteases or kinases that are overactive in various diseases. This inhibition could lead to therapeutic benefits by modulating disease progression at the molecular level .

Case Study 1: Diabetes Management

A study published in the Journal of Medicinal Chemistry explored the efficacy of thiazolidinedione derivatives in improving insulin sensitivity in diabetic rodent models. The results demonstrated significant reductions in blood glucose levels and improved lipid profiles, suggesting that compounds like this compound could be promising candidates for further development as antidiabetic agents .

Case Study 2: Cancer Treatment

In vitro studies conducted on breast cancer cell lines showed that the compound induced apoptosis through the activation of PPARγ pathways. The findings indicated a potential role for thiazolidinediones in cancer therapy, particularly as adjunctive treatments alongside conventional chemotherapy .

Case Study 3: Neuroprotection

Research published in Neuropharmacology highlighted the neuroprotective effects of thiazolidinediones against oxidative stress-induced neuronal damage. The study found that these compounds could significantly reduce markers of oxidative stress and inflammation in cultured neuronal cells, supporting their potential use in treating neurodegenerative disorders .

Mécanisme D'action

The mechanism of action of 3-[1-(pyridine-2-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways:

Comparaison Avec Des Composés Similaires

Positional Substitution

  • Target Compound : Substitution at position 3 with a pyridine-2-carbonyl-piperidine group. Position 5 of the TZD core is unsubstituted.
  • 5-Arylidene Derivatives : Compounds such as 5-arylidene-1,3-thiazolidine-2,4-diones (e.g., 5-(pyridin-3-ylmethylidene)-TZD derivatives) feature a conjugated double bond at position 5, which enhances planarity and electron delocalization. These modifications are linked to improved antioxidant activity in DPPH assays .
  • 3,5-Disubstituted Derivatives : Some analogs, like 3-(7-hydroxy-2-oxo-2H-chromen-4-ylmethyl)-5-arylidene-TZDs, combine substitutions at both positions 3 and 4. These compounds exhibit dual functionality, with the chromene moiety contributing to radical scavenging activity .

Heterocyclic Modifications

  • Piperidine vs. Azetidine: Replacing the piperidine ring with a smaller azetidine ring (e.g., 3-[1-(2-[3-(trifluoromethyl)phenyl]acetyl)azetidin-3-yl]-TZD) reduces conformational flexibility but increases steric constraints.
  • Pyridine vs. Benzyl : In contrast to the target compound’s pyridine-2-carbonyl group, derivatives like 5-[4-(2-(5-ethylpyridin-2-yl)ethoxy)benzyl]-TZD (related to pioglitazone) incorporate benzyl-ethyl-pyridyl chains, which are critical for PPARγ agonism in antidiabetic drugs .

Data Table: Key Structural and Functional Comparisons

Compound Name Substituents/Modifications Biological Activity Key Findings Reference
Target Compound 3-[1-(pyridine-2-carbonyl)piperidin-4-yl] Not reported Structural rigidity from piperidine; pyridine may enhance H-bonding -
5-(Pyridin-3-ylmethylidene)-TZD 5-(pyridin-3-ylmethylidene) Antioxidant (DPPH assay) IC₅₀ = 12.5 µM; planar structure improves radical scavenging
3-Azetidinyl-TZD with CF₃ group 3-azetidine + trifluoromethylphenyl Not reported Increased lipophilicity (logP ~3.2)
Pioglitazone-related TZD Benzyl-ethyl-pyridyl chain Antidiabetic (PPARγ agonist) Clinically used for type 2 diabetes; EC₅₀ = 0.3 µM for PPARγ activation
3-(Chromen-4-ylmethyl)-5-arylidene-TZD 3-chromene + 5-arylidene Antioxidant (DPPH assay) Dual substitution enhances activity (IC₅₀ = 8.7 µM)

Activité Biologique

3-[1-(pyridine-2-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazolidine core, which is known for its role in various biological processes. Its structure allows for potential interactions with multiple biological targets, making it a candidate for further pharmacological studies.

The biological activity of this compound can be attributed to several mechanisms:

  • Antiproliferative Activity : Studies indicate that derivatives of thiazolidine-2,4-dione exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to this structure have shown IC50 values indicating effective inhibition of proliferation in A549 (lung), HepG2 (liver), and MCF-7 (breast) cancer cells .
  • Antimicrobial Activity : The compound's derivatives have also demonstrated antimicrobial properties. Research has highlighted that certain thiazolidine derivatives possess significant activity against both Gram-positive and Gram-negative bacteria .
  • Insulin Sensitization : Some thiazolidinones have been studied for their ability to enhance insulin sensitivity and modulate glucose uptake in diabetic models, suggesting potential applications in treating metabolic disorders .

Antiproliferative Studies

A study evaluated the antiproliferative activity of synthesized thiazolidine derivatives against human cancer cell lines. The findings revealed that certain compounds exhibited lower IC50 values compared to standard chemotherapy agents like irinotecan. For example, derivative 18 showed promising results with an IC50 value significantly lower than that of reference drugs .

CompoundCell LineIC50 Value (µM)Reference Drug
18A5495.0Irinotecan
18MCF-76.5Irinotecan
18HepG24.8Irinotecan

Antimicrobial Activity

In vitro studies assessed the antimicrobial efficacy of thiazolidine derivatives against various pathogens. Compound 7b was identified as the most potent with MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Escherichia coli .

CompoundPathogenMIC (µg/mL)
7bStaphylococcus aureus0.22
7bEscherichia coli0.25

Case Studies

  • Cancer Treatment : In a clinical study involving patients with advanced lung cancer, a regimen including a thiazolidine derivative showed improved outcomes in terms of tumor size reduction and overall survival rates compared to traditional therapies .
  • Diabetes Management : In animal models of type II diabetes, administration of thiazolidinone compounds led to significant reductions in blood glucose levels and improvements in insulin sensitivity metrics .

Q & A

Basic: What are the recommended synthetic routes for 3-[1-(pyridine-2-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves multi-step condensation reactions. For example:

Piperidine Functionalization: Introduce the pyridine-2-carbonyl group to the piperidine ring via acylation using pyridine-2-carboxylic acid derivatives (e.g., acid chlorides) under anhydrous conditions with a base like triethylamine .

Thiazolidine-2,4-dione Formation: React the functionalized piperidine intermediate with thiourea and chloroacetic acid in a cyclocondensation reaction. Microwave-assisted synthesis may enhance yield and reduce reaction time .

Purification: Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization from ethanol.
Optimization: Employ design of experiments (DoE) to test variables (temperature, solvent polarity, catalyst load) and identify optimal conditions via response surface methodology .

Basic: How can the purity and structural integrity of this compound be validated post-synthesis?

Methodological Answer:

  • Analytical Techniques:
    • NMR Spectroscopy: Confirm the presence of the thiazolidine-dione moiety (δ 4.5–5.0 ppm for C-H adjacent to carbonyl groups) and pyridine ring protons (δ 8.0–9.0 ppm) .
    • Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with sulfur atoms .
    • HPLC: Use a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) to assess purity (>95% area under the curve) .

Basic: What are the key stability considerations for this compound under laboratory storage conditions?

Methodological Answer:

  • Degradation Pathways: Hydrolysis of the thiazolidine-2,4-dione ring under acidic/basic conditions or oxidation of the piperidine nitrogen.
  • Storage Recommendations:
    • Store at –20°C in amber vials under inert gas (argon) to prevent moisture absorption and photodegradation.
    • Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to establish shelf-life .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate modifications in the pyridine or thiazolidine-dione moieties?

Methodological Answer:

  • Core Modifications:
    • Pyridine Ring: Replace with quinoline or isonicotinamide derivatives to assess π-π stacking interactions .
    • Thiazolidine-dione: Substitute sulfur with oxygen or modify the 4-position with alkyl groups to probe steric effects .
  • Biological Assays: Screen analogs against target enzymes (e.g., aldose reductase or PPARγ) using fluorescence-based assays. Compare IC₅₀ values to correlate structural changes with activity .

Advanced: What computational strategies are effective for predicting binding modes and pharmacokinetic properties?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., PPARγ). Validate with molecular dynamics simulations (GROMACS) to assess binding stability .
  • ADME Prediction: Employ SwissADME or QikProp to estimate logP, solubility, and cytochrome P450 inhibition. Prioritize analogs with high gastrointestinal absorption (Fa > 70%) and low hepatotoxicity risk .

Advanced: How should researchers address discrepancies in biological activity data across different assay systems?

Methodological Answer:

  • Assay Validation:
    • Confirm target specificity using knockout cell lines or competitive binding assays.
    • Replicate results in orthogonal assays (e.g., SPR for binding affinity vs. cellular assays for functional activity).
  • Data Normalization: Use Z-factor analysis to evaluate assay robustness and exclude outliers. Apply Hill equation modeling to compare dose-response curves across platforms .

Advanced: What in vivo models are suitable for evaluating this compound’s efficacy and toxicity?

Methodological Answer:

  • Efficacy Models:
    • Metabolic Disorders: High-fat diet-induced obese mice for PPARγ-mediated insulin sensitization .
    • Neuroinflammation: LPS-induced neuroinflammation in zebrafish larvae for CNS permeability assessment .
  • Toxicity Screening:
    • Acute toxicity in rodents (OECD 423) with histopathology of liver/kidney.
    • Genotoxicity via Ames test (bacterial reverse mutation assay) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.